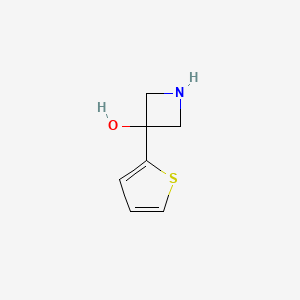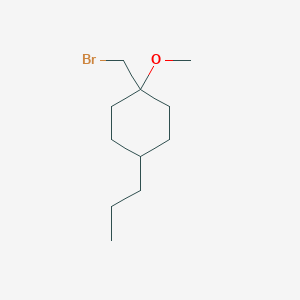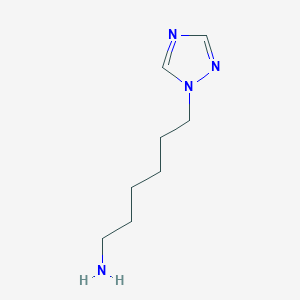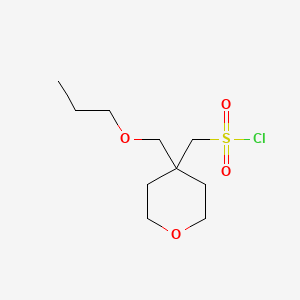
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-acetamidophenol.
Hydroxyethylation: The phenyl ring undergoes hydroxyethylation using ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of (S)-N-(4-(1-Oxoethyl)phenyl)acetamide.
Reduction: Formation of (S)-N-(4-(1-Hydroxyethyl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-(4-(1-Hydroxyethyl)phenyl)acetamide: The enantiomer of the compound with different stereochemistry.
N-(4-Hydroxyphenyl)acetamide: Lacks the hydroxyethyl group.
N-(4-(1-Hydroxyethyl)phenyl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide is unique due to its specific chiral configuration and the presence of both hydroxyethyl and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-[4-[(1S)-1-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m0/s1 |
InChI-Schlüssel |
AXSFXIYXBDIWQK-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)NC(=O)C)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




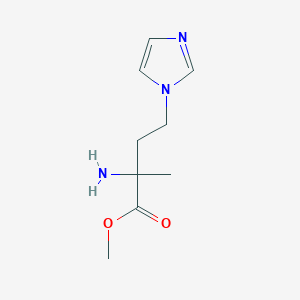

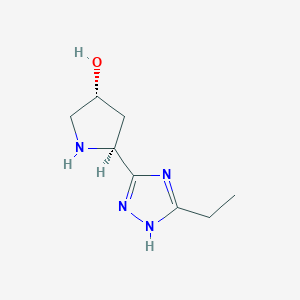
![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)
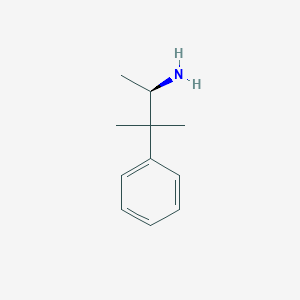

![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)

